リトールルビンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pigment Red 57, also known as D & C Red No. 6, is a synthetic dye produced from petroleum or coal tar sources; this dye is FDA-approved for use in pharmaceuticals and cosmetics.

科学的研究の応用

化粧品業界

リトールルビンBCAは、アゾ系染料顔料であり、化粧品業界で頻繁に使用されています {svg_1}. アイシャドウ、口紅、チークなど、さまざまな化粧品に使用されています {svg_2}. ただし、表面エネルギーが高いため、水性媒体に分散して安定した状態を維持することができません {svg_3}.

水性媒体への分散

分散剤がリトールルビンBCAの水中での分散安定性にどのように影響するかを調査する研究が行われました {svg_4}. この研究では、リトールルビンBCAの分散性に対する溶媒の影響、およびさまざまなpHレベルにおけるリトールルビンBCAの分子構造の変化を調べました {svg_5}.

pHが分子構造に与える影響

アゾ顔料であるリトールルビンBCAは、その特徴的なアゾ基がpHの影響で容易にヒドラゾンに変換されます {svg_6}. リトールルビンBCAの分子構造の赤色シフトと共役範囲は、酸性溶液中では増加しました {svg_7}.

粒子凝集

非イオン性界面活性剤を添加すると、空間抵抗によって粒子凝集速度を抑制できる可能性があります {svg_8}. アニオン性界面活性剤を添加して、静電反発を利用して粒子の衝突を防ぎました {svg_9}. 逆に、カチオン性界面活性剤は沈降を著しく促進しました {svg_10}.

分散安定性

カチオン重合は、リトールルビンBCAの水性媒体中での分散安定性を効果的に改善することができました {svg_11}. これは、空間抵抗と静電反発によって実現されます {svg_12}.

アーティストの塗料での使用

リトールルビンBは1903年に初めて合成され、1924年にC.I.にThis compoundとして掲載されました {svg_13}. アーティストの色に使用されてきましたが、ほとんど確認されていません {svg_14}. この顔料は、現代の基準では、光の堅牢性が主に不良から良好、そして保存処理で一般的に使用される溶剤に対しても部分的に不良から良好です {svg_15}.

作用機序

Lithol Rubin B, also known as D and C Red No. 6, Lithol Rubine, or Pigment red 57, is an azo dye pigment frequently utilized in the cosmetics industry .

Target of Action

The primary target of Lithol Rubin B is the color cosmetics in which it is employed. It is used to give colorless foodstuffs a more characteristic appearance as well as to change the original colors to preferred artificial ones .

Mode of Action

Lithol Rubin B’s mode of action is primarily through its distinctive azo group, which is easily converted into hydrazone under the effect of pH . This conversion affects the color and stability of the pigment.

Biochemical Pathways

The biochemical pathways affected by Lithol Rubin B are primarily related to its dispersion in aqueous media. The red-shift and conjugation range of Lithol Rubin B’s molecular structure increase in an acidic solution . This change in molecular structure can affect the color and stability of the pigment.

Pharmacokinetics

The pharmacokinetics of Lithol Rubin B are primarily related to its dispersion in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media . The addition of a dispersant can affect the stability of lithol rubin b’s dispersion in water .

Result of Action

The result of Lithol Rubin B’s action is primarily seen in its effects on the color and stability of cosmetics. It is prone to settling and aggregation when used in formulation systems, which can impair the final product’s stability, spreadability, skin-friendliness, and coverage .

Action Environment

The action environment of Lithol Rubin B is primarily in aqueous media. The influence of solvent on the dispersibility of Lithol Rubin B and changes in the molecular structure of Lithol Rubin B at various pH levels were examined . The optimal dispersion pH and solvent were then chosen . Lastly, with the addition of various surfactants or cationic polymers, the variations in the dispersion stability of the Lithol Rubin B dispersion were extensively studied .

生化学分析

Biochemical Properties

The biochemical properties of Lithol Rubin B are largely influenced by its molecular structure. The red-shift and conjugation range of Lithol Rubin B’s molecular structure increase in an acidic solution

Cellular Effects

It is known that Lithol Rubin B is prone to settling and aggregation when used in formulation systems, which can impair the final product’s stability, spreadability, skin-friendliness, and coverage .

Molecular Mechanism

The molecular mechanism of Lithol Rubin B involves changes in its molecular structure at various pH levels . The addition of various surfactants or cationic polymers can affect the dispersion stability of Lithol Rubin B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithol Rubin B can change over time. For instance, the Lithol Rubin B powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases .

特性

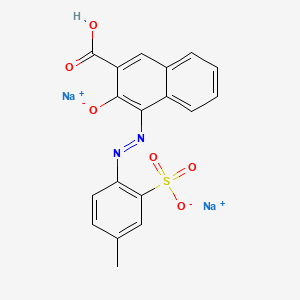

CAS番号 |

5858-81-1 |

|---|---|

分子式 |

C18H14N2NaO6S |

分子量 |

409.4 g/mol |

IUPAC名 |

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H14N2O6S.Na/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26); |

InChIキー |

DYRCAPXESLYYIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |

外観 |

Red solid powder |

純度 |

>90% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Pigment Red 57; D & C Red No. 6; Japan Red 201; Lithol rubin B; Rubine Red RR 1253; Lithol Rubine Na. |

製品の起源 |

United States |

Q1: What is the molecular formula and weight of Pigment Red 57?

A1: Pigment Red 57 (in its free acid form) has a molecular formula of C18H14N2O5S and a molecular weight of 382.40 g/mol.

Q2: What are the key spectroscopic characteristics of PR57?

A2: PR57 exhibits characteristic peaks in UV-Vis spectroscopy, with its maximum absorbance (λmax) varying depending on its hydration state and the solvent used. [] Furthermore, Fourier transform infrared (FTIR) spectroscopy can be used to identify functional groups and study the interactions between PR57 and other materials. []

Q3: How does the crystal structure of PR57 influence its color?

A3: PR57 exists in different crystal phases, each with distinct colors. The trihydrate form, obtained during synthesis, transitions to a magenta monohydrate upon drying at 50°C. Heating above 190°C yields a hygroscopic anhydrous phase with a dull dark magenta shade. These color variations arise from changes in the coordination number of calcium ions and anion-cation interactions within the crystal lattice. []

Q4: How does the addition of extender pigments like BaSO4 affect PR57 dispersions?

A4: Adding extender pigments like BaSO4 to PR57 dispersions in caster oil can increase chroma without affecting hue or value. This phenomenon, called the "spacer effect," enhances optical dispersing ability by inserting extender pigment particles among PR57 particles. []

Q5: How does the molecular chain structure of polyethylene (PE) used for encapsulating PR57 affect its properties?

A5: Encapsulating PR57 with PE having different molecular chain structures impacts its properties. For instance, using high-density polyethylene (HDPE) with high crystallinity and no short-chain branches results in composite particles with superior properties for electrophoretic displays, achieving a higher contrast ratio compared to other PE types. []

Q6: What factors influence the lightfastness of PR57 composites?

A6: Incorporating PR57 into mesoporous Ca-aluminosilicate (MCM-41) substrates enhances its lightfastness. High surface area Al-MCM-41 materials synthesized with Ca2+ ions result in composites with superior lightfastness compared to Ca2+ ion-exchanged Al-MCM-41, non-composite pigment, or smectite-dye composites. []

Q7: What are the primary applications of Pigment Red 57?

A7: PR57 is a versatile pigment used in various applications, including:

- Printing Inks: Widely employed in printing inks for newspapers, magazines, and packaging materials. [, ]

- Cosmetics: Used as a colorant in lipsticks, cheek rouges, and other cosmetic products. [, , , ]

- Plastics and Rubber: Provides coloration for various plastics and rubber products. [, ]

Q8: How does the presence of PR57 affect the deinking process of paper?

A8: The presence of PR57 in paper can lead to a reddish color in deinked pulp, even after bleaching treatments. This suggests factors beyond the alkali resistance of PR57 contribute to this phenomenon, requiring further investigation. []

Q9: Can PR57 be used in electrophoretic displays?

A9: Yes, PR57, when encapsulated with appropriate polymers like HDPE, can be incorporated into electrophoretic displays. The performance of these displays, particularly the contrast ratio, depends on the pigment-polymer interaction and the properties of the chosen polymer. []

Q10: How does controlling synthesis conditions impact the properties of PR57?

A10: Various factors during PR57 synthesis affect the final product's characteristics:

- HCl Concentration: Higher HCl concentration during diazotization yields a brighter yellowish-red pigment due to smaller particle size and narrower size distribution. []

- CaCl2 Addition: The amount of CaCl2 added during pigment laking influences particle aggregate size and color shade. []

- pH Control: Maintaining optimal pH during the coupling reaction is crucial for achieving desired pigment properties. [, ]

Q11: Can PR57 be chemically modified to alter its properties?

A11: Yes, PR57 can be modified by:

- Hybridization: Hybridizing PR57 with extender pigments enhances chroma, dispersion stability, and mimics the effects of smaller particle size. []

- Coupling with Modified Naphthol AS Derivatives: Using Naphthol AS derivatives with polar groups (-COOH, -SO3H) in mixed coupling reactions can alter the color strength, hue, flowability, and dispersibility of the resulting pigments. []

Q12: Are there any safety concerns associated with Pigment Red 57?

A12: While PR57 is generally considered safe for its intended applications, some concerns exist:

- Allergic Reactions: PR57 has been identified as a potential allergen, causing contact dermatitis in sensitive individuals, particularly in cosmetics. [, , ]

- Mutagenic Impurities: Certain impurities formed during PR57 synthesis, particularly when the diazo component is in excess, exhibit mutagenic activity in the Ames test. [] These impurities can be minimized by controlling reaction stoichiometry and washing the pigment. []

- Decarboxylated Analogue: DPR57, the decarboxylated analogue of PR57, has been detected as an impurity in some batches. Although not currently regulated, its presence and potential effects require further investigation. []

Q13: What are the environmental implications of PR57?

A13:

- Wastewater Treatment: The production of PR57 generates wastewater containing salts and other byproducts that require proper treatment before release into the environment. []

- Recycling Challenges: The presence of PR57 in paper can complicate the deinking process, potentially impacting paper recycling efficiency. []

Q14: What analytical techniques are used to characterize and quantify PR57?

A14: Several methods are employed for PR57 analysis:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify PR57 in complex mixtures, often coupled with UV-Vis or mass spectrometry detectors. [, , ]

- Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for detecting and quantifying PR57 and related impurities in various matrices. []

- Thin-Layer Chromatography (TLC): A simple and rapid technique for separating and identifying PR57 in mixtures. []

- Spectroscopic Techniques: UV-Vis and FTIR spectroscopy provide valuable information about the structure, purity, and interactions of PR57. [, , , ]

- Microscopy: Electron microscopy techniques like SEM and TEM are useful for characterizing the particle size, morphology, and crystal structure of PR57. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。